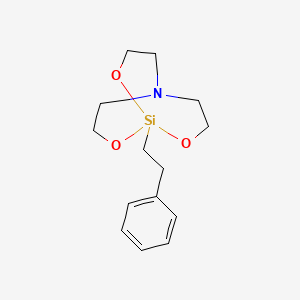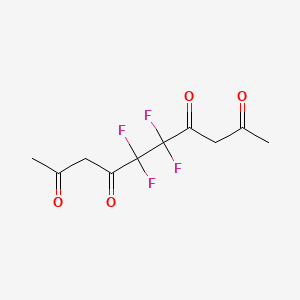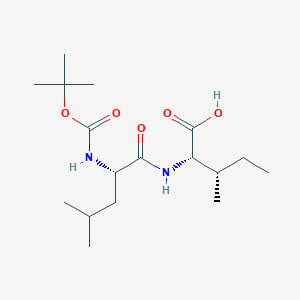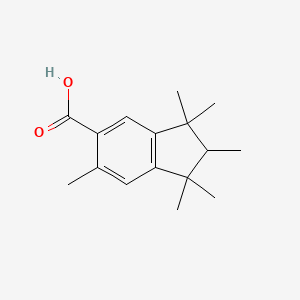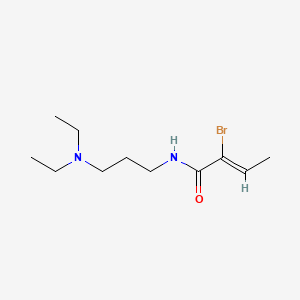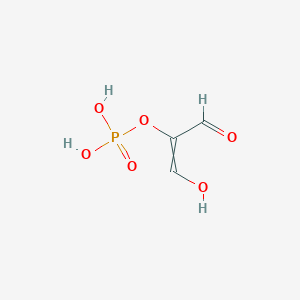
1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate is an organic compound belonging to the class of phosphate esters It is characterized by the presence of a hydroxy group, a keto group, and a phosphate group attached to a propenyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the phosphorylation of 1-Hydroxy-3-oxoprop-1-en-2-one using phosphoric acid or its derivatives. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale phosphorylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphate group under basic conditions.
Major Products Formed:
- Oxidation of the hydroxy group can yield 1,3-dioxoprop-1-en-2-yl dihydrogen phosphate.
- Reduction of the keto group can produce 1-Hydroxy-3-hydroxyprop-1-en-2-yl dihydrogen phosphate.
- Substitution reactions can lead to various phosphate esters depending on the nucleophile used.
Applications De Recherche Scientifique
1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a diagnostic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. Its phosphate group allows it to participate in phosphorylation and dephosphorylation reactions, which are crucial in cellular signaling and energy transfer.
Comparaison Avec Des Composés Similaires
- 1-Hydroxy-3-oxohex-1-en-1-yl dihydrogen phosphate
- 1-Hydroxy-3-oxo-1-propen-2-yl dihydrogen phosphate
Comparison: 1-Hydroxy-3-oxoprop-1-en-2-yl dihydrogen phosphate is unique due to its specific structural features, such as the position of the hydroxy and keto groups. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the hydroxy group at the 1-position and the keto group at the 3-position allows for specific interactions with enzymes and other biomolecules, making it a valuable compound for targeted research applications.
Propriétés
Numéro CAS |
64193-07-3 |
|---|---|
Formule moléculaire |
C3H5O6P |
Poids moléculaire |
168.04 g/mol |
Nom IUPAC |
(1-hydroxy-3-oxoprop-1-en-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C3H5O6P/c4-1-3(2-5)9-10(6,7)8/h1-2,4H,(H2,6,7,8) |
Clé InChI |
DGPSGRIDFWNXDV-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C=O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
![2-[(Pyridin-2-ylmethyl)amino]ethanethiol](/img/structure/B14491687.png)
![1,1'-[Methylenebis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B14491690.png)
